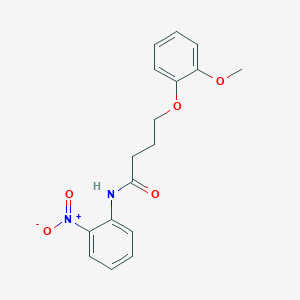![molecular formula C19H21BrN2O4S B254833 ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication, cell division, and protein synthesis. For example, one study suggested that this compound may inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that it may inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been studied in several research articles. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in the regulation of apoptosis. In another study, it was found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix proteins, which play a critical role in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its relatively simple synthesis method and high yield. This makes it an attractive compound for use in medicinal chemistry research. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including viral infections, bacterial infections, and cancer. Another possible direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its biological activity. Additionally, future research could focus on developing new synthetic methods for this compound, in order to improve its solubility and other physical properties.
Synthesemethoden
The synthesis of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in several research articles. One of the most common methods involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with 5-bromo-2-methoxybenzoyl chloride. The final product is obtained by reacting the intermediate with ammonium acetate and acetic anhydride. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported its antiviral, antibacterial, antifungal, and anticancer properties. In one study, this compound was found to exhibit potent antiviral activity against the respiratory syncytial virus (RSV), which is a major cause of respiratory tract infections in infants and young children. In another study, it was found to exhibit strong antibacterial activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. Furthermore, this compound has also been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
|---|---|
Molekularformel |
C19H21BrN2O4S |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN2O4S/c1-5-14-17(23)22-16(12-9-11(20)7-8-13(12)25-4)15(18(24)26-6-2)10(3)21-19(22)27-14/h7-9,14,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
MSPFGTDPHXZJTA-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
Kanonische SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)


![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)

